molecular formula C9H6BrClN2 B11783682 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole

3-Bromo-1-(2-chlorophenyl)-1H-pyrazole

Cat. No.: B11783682
M. Wt: 257.51 g/mol
InChI Key: QAXIGCIVNNPFFB-UHFFFAOYSA-N
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Description

3-Bromo-1-(2-chlorophenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a bromine atom at the third position and a 2-chlorophenyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole typically involves the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate to form 2-chlorophenylhydrazine. This intermediate is then reacted with 3-bromo-1-propyne under basic conditions to yield the desired pyrazole compound . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol or dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(2-chlorophenyl)-1H-pyrazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction Reactions: Reduction can lead to the formation of dehalogenated products.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve heating and the use of polar solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts is common.

Major Products

    Substitution: Products include azides, thiocyanates, and substituted amines.

    Oxidation: Products include oxides and other oxidized derivatives.

    Reduction: Dehalogenated pyrazoles and other reduced forms.

Scientific Research Applications

3-Bromo-1-(2-chlorophenyl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-1-(2-chlorophenyl)-1H-pyrazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1-(2-chlorophenyl)-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H6BrClN2

Molecular Weight

257.51 g/mol

IUPAC Name

3-bromo-1-(2-chlorophenyl)pyrazole

InChI

InChI=1S/C9H6BrClN2/c10-9-5-6-13(12-9)8-4-2-1-3-7(8)11/h1-6H

InChI Key

QAXIGCIVNNPFFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C=CC(=N2)Br)Cl

Origin of Product

United States

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